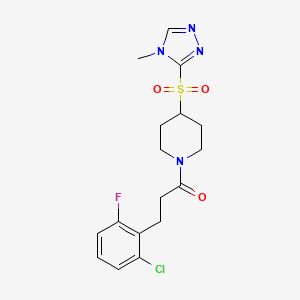
5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a triazole ring, a nitro group, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Nitration: The starting material, 3-nitroaniline, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.
Triazole Formation: The nitro-substituted aniline is then subjected to a triazole formation reaction, often using reagents such as hydrazine and a suitable catalyst.
Methylation: The triazole ring is methylated to introduce the 5-methyl group.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aniline derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.
Substitution: Reagents like acyl chlorides and amines are used for esterification and amidation reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Aniline derivatives, hydrazine derivatives.
Substitution: Ester derivatives, amide derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Research has explored its use as a precursor for drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often engaging in redox reactions that affect cellular processes.
Comparaison Avec Des Composés Similaires
1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the 5-methyl group.
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the nitro group.
3-Nitroaniline: A simpler compound without the triazole ring.
Uniqueness: 5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the triazole ring, nitro group, and carboxylic acid group, which collectively contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-methyl-1-(3-nitrophenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c1-6-9(10(15)16)11-12-13(6)7-3-2-4-8(5-7)14(17)18/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYUNNZXZFGGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939397.png)
![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B2939399.png)
![3,6-diethyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2939400.png)
![3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2939403.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2939408.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2939410.png)


![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2939415.png)


